

# JNJ-4355: A Technical Guide to a Selective MCL-1 Inhibitor

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## Compound of Interest

Compound Name: JNJ-4355

Cat. No.: B12394187

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## Introduction

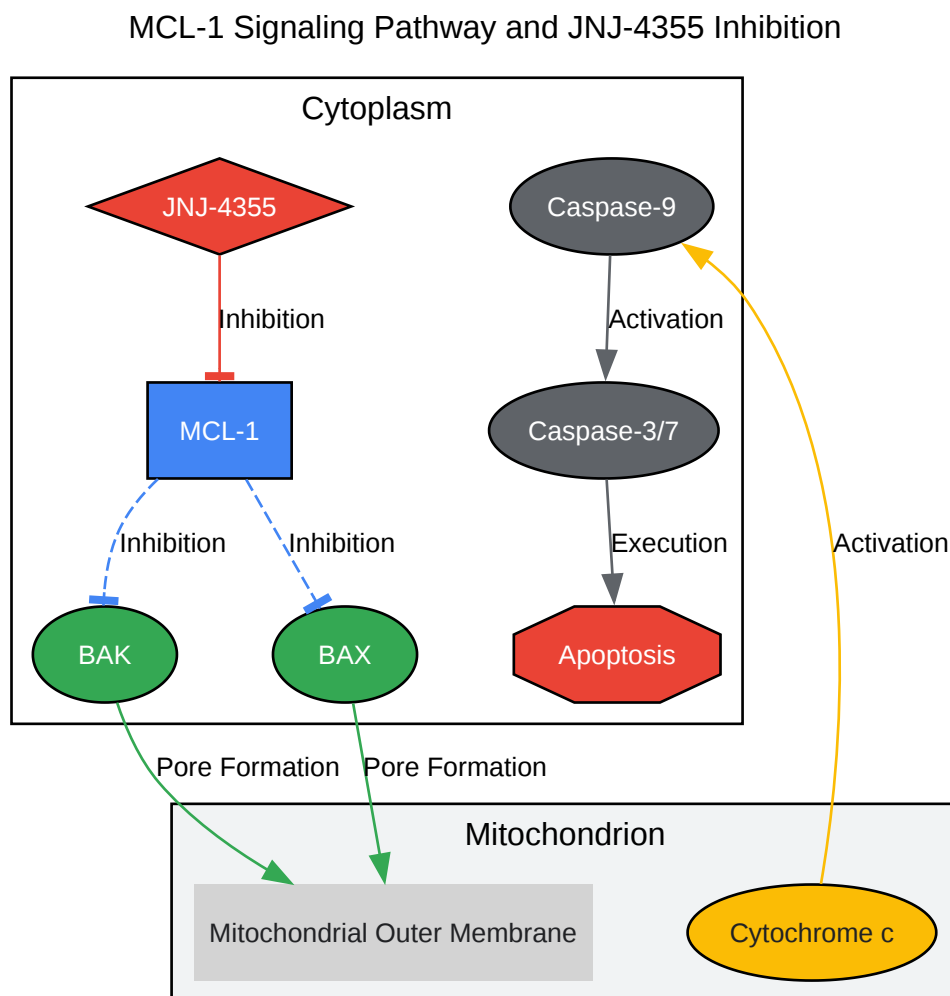
Myeloid cell leukemia-1 (MCL-1) is a critical pro-survival protein belonging to the B-cell lymphoma 2 (BCL-2) family. Its overexpression is a key factor in the survival and proliferation of various cancer cells, contributing to tumor progression and resistance to therapy.[1] **JNJ-4355** has emerged as a highly potent and selective small-molecule inhibitor of MCL-1, demonstrating significant promise in preclinical studies for the treatment of hematological malignancies.[2][3] This technical guide provides an in-depth overview of **JNJ-4355**, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental protocols relevant to its evaluation.

## Mechanism of Action

**JNJ-4355** functions as a BH3 mimetic, binding with high affinity to the BH3-binding groove of the MCL-1 protein.[3] This action disrupts the interaction between MCL-1 and pro-apoptotic proteins such as BAK and BAX.[2][3] The release of BAK and BAX from MCL-1 sequestration leads to their activation and subsequent oligomerization at the mitochondrial outer membrane, forming pores that result in the release of cytochrome c and other pro-apoptotic factors into the cytoplasm.[4] This cascade ultimately activates caspases, the executioners of apoptosis, leading to programmed cell death in MCL-1-dependent cancer cells.[4]

## Signaling Pathway

The following diagram illustrates the central role of MCL-1 in the intrinsic apoptotic pathway and the mechanism of its inhibition by **JNJ-4355**.



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Caption: MCL-1 pathway and **JNJ-4355** inhibition.

## Quantitative Data

The following tables summarize the key quantitative data for **JNJ-4355**, demonstrating its high potency and selectivity for MCL-1.

Table 1: In Vitro Potency and Selectivity of **JNJ-4355**

Target	Assay Type	Potency (Ki)	Reference
hMCL-1	HTRF	0.016 nM	[2]
hBCL-XL	HTRF	>5000 nM	[2]
hBCL2	HTRF	>3.75 $\mu$ M	[5]
hBCL2A1 (BFL-1)	HTRF	>5 $\mu$ M	[5]

Table 2: Cellular Activity of **JNJ-4355** in Hematological Cancer Cell Lines

Cell Line	Cancer Type	Assay Type	Potency (AC50)	Reference
MOLP-8	Multiple Myeloma	Caspase-Glo	8.7 nM	[3]
AML Patient Samples (n=16)	Acute Myeloid Leukemia	Cell Viability	< 1 to 595 nM	[2]

## Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize **JNJ-4355**.

### Homogeneous Time-Resolved Fluorescence (HTRF) Assay for MCL-1 Binding

This assay is used to determine the binding affinity ( $K_i$ ) of **JNJ-4355** to the MCL-1 protein.

- Principle: The assay is based on the Förster Resonance Energy Transfer (FRET) between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (d2). Recombinant

tagged MCL-1 protein is labeled with an antibody conjugated to the donor, and a biotinylated peptide known to bind MCL-1 is labeled with streptavidin-conjugated acceptor. When the peptide binds to MCL-1, the donor and acceptor are in close proximity, resulting in a high FRET signal. A competing compound like **JNJ-4355** will displace the labeled peptide, leading to a decrease in the FRET signal.

- Materials:
  - Recombinant human MCL-1 protein (tagged)
  - Anti-tag antibody conjugated to Europium cryptate (donor)
  - Biotinylated MCL-1 binding peptide (e.g., from BIM or NOXA)
  - Streptavidin-conjugated d2 (acceptor)
  - Assay buffer (e.g., PBS with 0.1% BSA and 0.05% Tween-20)
  - **JNJ-4355** and other test compounds
  - 384-well low-volume white plates
  - HTRF-compatible plate reader
- Procedure:
  - Prepare serial dilutions of **JNJ-4355** in the assay buffer.
  - In a 384-well plate, add the MCL-1 protein and the anti-tag donor antibody. Incubate for a specified time (e.g., 30 minutes) at room temperature.
  - Add the biotinylated peptide and the streptavidin-acceptor.
  - Add the serially diluted **JNJ-4355** or vehicle control to the wells.
  - Incubate the plate for a defined period (e.g., 2-4 hours) at room temperature, protected from light.

- Read the plate on an HTRF-compatible reader, with excitation at ~320-340 nm and emission at 620 nm (donor) and 665 nm (acceptor).
- Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) \* 10,000. Plot the HTRF ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub>. The K<sub>i</sub> is then calculated using the Cheng-Prusoff equation.

## Caspase-Glo® 3/7 Assay for Apoptosis Induction

This assay quantifies the induction of apoptosis in cancer cells treated with **JNJ-4355** by measuring the activity of executioner caspases 3 and 7.

- Principle: The Caspase-Glo® 3/7 reagent contains a luminogenic substrate (containing the DEVD peptide sequence) for caspase-3 and -7. Upon cleavage by active caspases, a substrate for luciferase is released, which in turn generates a luminescent signal that is proportional to the amount of caspase activity.
- Materials:
  - MOLP-8 or other relevant cancer cell lines
  - Cell culture medium (e.g., RPMI-1640 with 10% FBS)
  - **JNJ-4355**
  - Caspase-Glo® 3/7 Assay System (Promega)
  - White-walled 96-well plates suitable for luminescence readings
  - Luminometer
- Procedure:
  - Seed cells in a 96-well white-walled plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

- Treat the cells with a serial dilution of **JNJ-4355** or vehicle control and incubate for a specified period (e.g., 24 hours).
- Equilibrate the plate and the Caspase-Glo® 3/7 reagent to room temperature.
- Add a volume of Caspase-Glo® 3/7 reagent equal to the volume of cell culture medium in each well.
- Mix the contents of the wells on a plate shaker at a low speed for 30-60 seconds.
- Incubate the plate at room temperature for 1-2 hours, protected from light.
- Measure the luminescence using a luminometer.
- Data Analysis: Normalize the luminescence signal of treated cells to that of the vehicle-treated control cells. Plot the normalized luminescence against the logarithm of the **JNJ-4355** concentration and fit the data to a dose-response curve to determine the AC50 (the concentration that elicits a half-maximal response).

## In Vivo Xenograft Models

This model is used to confirm that **JNJ-4355** can disrupt the MCL-1:BAK complex in a living organism.

- Procedure:
  - Cell Culture and Implantation: Culture MOLM-13 cells in appropriate media. Inject a specific number of cells (e.g.,  $5-10 \times 10^6$  cells) subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID).
  - Tumor Growth and Treatment: Allow tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>). Administer **JNJ-4355** intravenously (IV) at a specified dose.
  - Tumor Harvesting and Analysis: At various time points after treatment, euthanize the mice and excise the tumors. Prepare tumor lysates for co-immunoprecipitation and Western blot analysis.

This model is used to evaluate the anti-tumor efficacy of **JNJ-4355**.

- Procedure:
  - Cell Culture and Implantation: Culture MOLP-8 cells and inject them subcutaneously into immunodeficient mice.
  - Tumor Growth and Treatment: Once tumors reach a specific volume, randomize the mice into treatment and control groups. Administer a single IV bolus dose of **JNJ-4355** (e.g., 10 mg/kg) or vehicle control.
  - Efficacy Assessment: Monitor tumor volume regularly (e.g., twice weekly) using calipers. The formula  $(\text{Length} \times \text{Width}^2) / 2$  is commonly used to calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity. The study endpoint can be a specific tumor volume or a predetermined time point.
  - Data Analysis: Plot the mean tumor volume over time for each group. Calculate tumor growth inhibition (TGI) and assess for tumor regression.

## Co-Immunoprecipitation (Co-IP) for MCL-1:BAK Complex Disruption

This technique is used to demonstrate that **JNJ-4355** disrupts the interaction between MCL-1 and its pro-apoptotic binding partner, BAK.

- Principle: An antibody specific to MCL-1 is used to pull down MCL-1 and any proteins bound to it from a cell or tumor lysate. The immunoprecipitated complex is then analyzed by Western blotting to detect the presence of BAK. A decrease in the amount of BAK co-immunoprecipitated with MCL-1 in **JNJ-4355**-treated samples compared to control samples indicates disruption of the complex.
- Materials:
  - Cell or tumor lysates
  - Anti-MCL-1 antibody for immunoprecipitation
  - Protein A/G magnetic beads or agarose resin

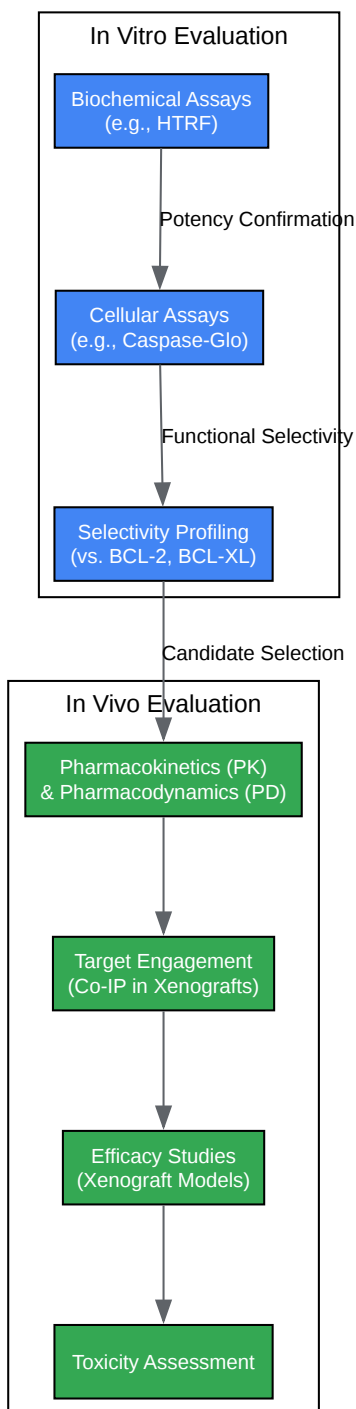
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., Laemmli sample buffer)
- Anti-MCL-1 and anti-BAK antibodies for Western blotting
- Procedure:
  - Lysate Preparation: Lyse cells or homogenized tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant.
  - Immunoprecipitation: Incubate the lysate with the anti-MCL-1 antibody to allow the formation of the antibody-antigen complex. Add protein A/G beads to capture the immune complexes.
  - Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
  - Elution: Elute the bound proteins from the beads by boiling in elution buffer.
  - Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with primary antibodies against MCL-1 and BAK, followed by appropriate HRP-conjugated secondary antibodies.
  - Detection: Visualize the protein bands using a chemiluminescence detection system.
  - Data Analysis: Compare the intensity of the BAK band in the **JNJ-4355**-treated samples to the control samples.

## Experimental Workflow

The following diagram outlines the general workflow for the preclinical evaluation of a selective MCL-1 inhibitor like **JNJ-4355**.



## Preclinical Evaluation Workflow for MCL-1 Inhibitors

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Caption: Preclinical evaluation workflow.

## Conclusion

**JNJ-4355** is a potent and highly selective MCL-1 inhibitor with demonstrated preclinical activity in models of hematological malignancies. The data and experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working on MCL-1 as a therapeutic target. Further investigation into the clinical efficacy and safety of **JNJ-4355** is warranted to fully realize its potential as a novel cancer therapy.

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